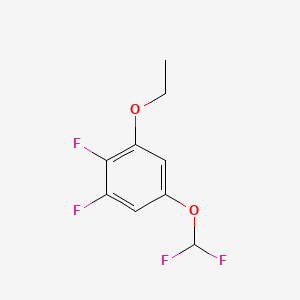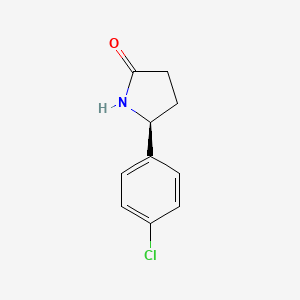![molecular formula C14H17NO3 B14042328 (1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of nickel-based compounds like “s11581” often involves methods such as electrodeposition and two-step deposition. For instance, a NiCoSe2@NiCo-LDH heterostructure can be constructed by replacing different solutions in nickel foam. This method enhances the energy storage capacity of electrode materials and accelerates electron transfer .
Industrial Production Methods: Industrial production of nickel-based compounds typically involves large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-based compounds like “s11581” undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for their application in energy storage devices.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal salts, reducing agents, and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure optimal product formation.
Major Products Formed: The major products formed from these reactions include nickel oxides, nickel hydroxides, and nickel sulfides. These products are essential for the compound’s application in supercapacitors and other energy storage devices.
Wissenschaftliche Forschungsanwendungen
Nickel-based compounds like “s11581” have a wide range of scientific research applications. In chemistry, they are used as electrode materials for supercapacitors due to their high capacitance and stability . In biology and medicine, nickel-based compounds are explored for their potential use in drug delivery systems and as catalysts for biochemical reactions. In industry, these compounds are used in the production of batteries, fuel cells, and other energy storage devices .
Wirkmechanismus
The mechanism of action of nickel-based compounds involves their ability to undergo rapid redox reactions, which are essential for their application in energy storage devices. The molecular targets and pathways involved include the adsorption and desorption of ions at the electrode surface, which facilitates the storage and release of electrical energy .
Vergleich Mit ähnlichen Verbindungen
Nickel-based compounds like “s11581” are compared with other similar compounds such as cobalt-based and manganese-based materials. While cobalt-based compounds offer higher capacitance, they are often more expensive and less environmentally friendly. Manganese-based compounds, on the other hand, provide good capacitance but may suffer from lower stability. Nickel-based compounds strike a balance between high capacitance, affordability, and environmental compatibility, making them unique in the field of energy storage .
List of Similar Compounds:- Cobalt-based compounds
- Manganese-based compounds
- Iron-based compounds
- Zinc-based compounds
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
benzyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12-,13+/m1/s1 |
InChI-Schlüssel |
MBWICDZTOSCKLV-UPJWGTAASA-N |
Isomerische SMILES |
C1[C@@H]2C[C@@H]([C@H]1CN2C(=O)OCC3=CC=CC=C3)O |
Kanonische SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



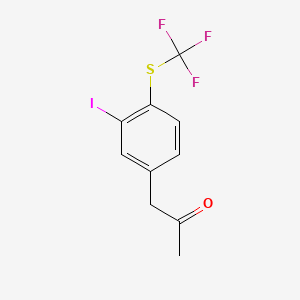
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
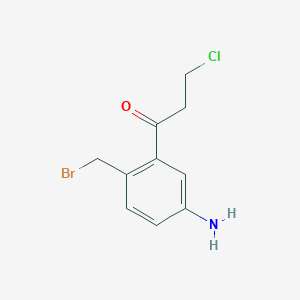

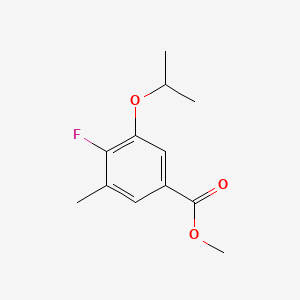
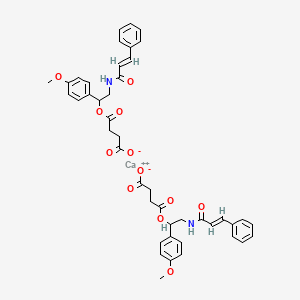



![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
